molecular formula C17H17N3O2S B2532704 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile CAS No. 478046-73-0

4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile

Cat. No.: B2532704
CAS No.: 478046-73-0
M. Wt: 327.4
InChI Key: CFDCRZVGLHNVJX-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C17H17N3O2S and a molecular weight of 327.41 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(benzenesulfonyl)piperazine with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and benzenesulfonyl group make it a versatile intermediate in various synthetic pathways, while its benzonitrile group adds to its potential biological activity .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-14-15-6-8-16(9-7-15)19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDCRZVGLHNVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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